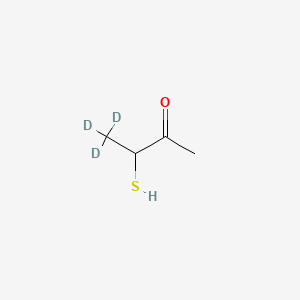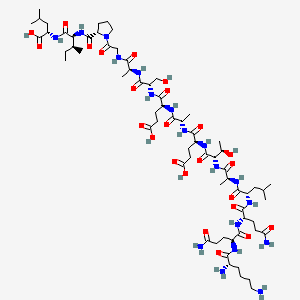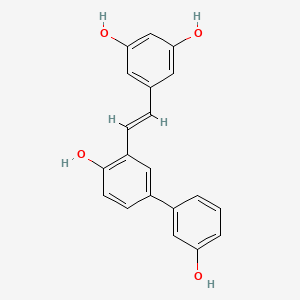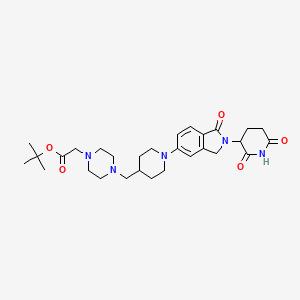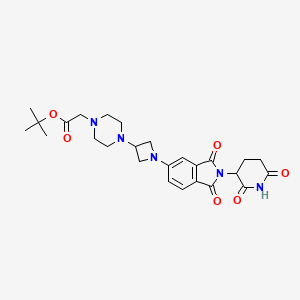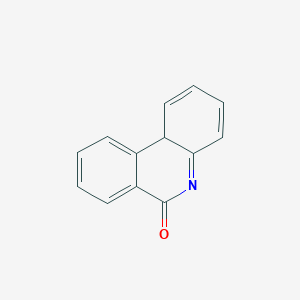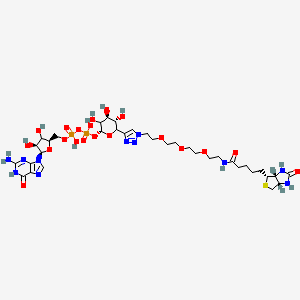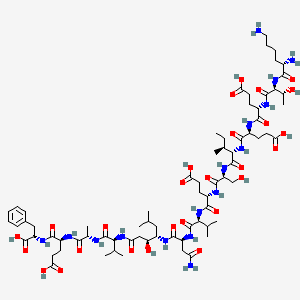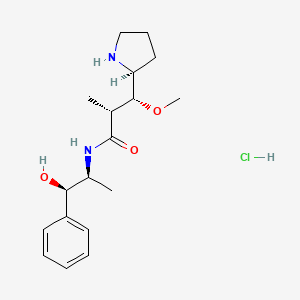
(2R,3R)-Dap-NE (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-Dap-NE (hydrochloride) is a chiral compound with significant applications in various scientific fields. It is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. The compound is often used in research due to its specific interactions with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-Dap-NE (hydrochloride) typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the reaction of a suitable precursor with a chiral amine under controlled conditions to produce the desired enantiomer. The reaction conditions often involve low temperatures and specific solvents to maintain the integrity of the chiral centers .
Industrial Production Methods
Industrial production of (2R,3R)-Dap-NE (hydrochloride) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-Dap-NE (hydrochloride) undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound back to its original state from oxidized forms.
Substitution: It can participate in nucleophilic substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, reduced forms of the compound from reduction, and various substituted derivatives from nucleophilic substitution .
Scientific Research Applications
(2R,3R)-Dap-NE (hydrochloride) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2R,3R)-Dap-NE (hydrochloride) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral centers allow it to fit into the active sites of these targets, influencing their activity. This stereospecific interaction is crucial for its biological effects, including modulation of enzymatic activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral amines and their derivatives, such as (2R,3R)-dihydroquercetin and (2S,3S)-Dap-NE (hydrochloride) .
Uniqueness
What sets (2R,3R)-Dap-NE (hydrochloride) apart is its specific stereochemistry, which provides unique interactions with biological molecules. This makes it particularly valuable in research focused on stereospecific processes and the development of chiral drugs .
Properties
Molecular Formula |
C18H29ClN2O3 |
|---|---|
Molecular Weight |
356.9 g/mol |
IUPAC Name |
(2R,3R)-N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C18H28N2O3.ClH/c1-12(17(23-3)15-10-7-11-19-15)18(22)20-13(2)16(21)14-8-5-4-6-9-14;/h4-6,8-9,12-13,15-17,19,21H,7,10-11H2,1-3H3,(H,20,22);1H/t12-,13+,15+,16+,17-;/m1./s1 |
InChI Key |
SLLIOFGFGYMWNJ-TXUMRZAQSA-N |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]1CCCN1)OC)C(=O)N[C@@H](C)[C@@H](C2=CC=CC=C2)O.Cl |
Canonical SMILES |
CC(C(C1CCCN1)OC)C(=O)NC(C)C(C2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


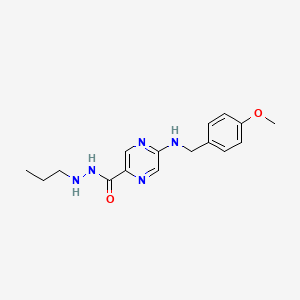
![[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-[2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone](/img/structure/B15136589.png)

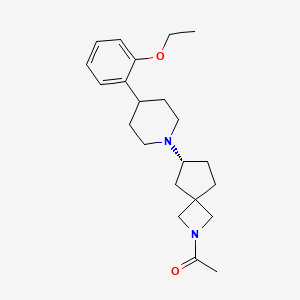
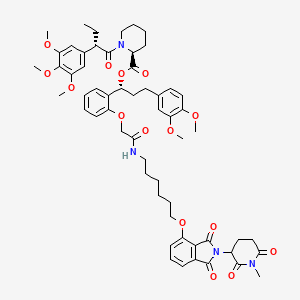
![N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide](/img/structure/B15136607.png)
